molecular formula C11H20O2 B14432187 1-Methylcyclohexyl butanoate CAS No. 78106-21-5

1-Methylcyclohexyl butanoate

Cat. No.: B14432187
CAS No.: 78106-21-5
M. Wt: 184.27 g/mol
InChI Key: UETXBOUPIPLYKW-UHFFFAOYSA-N
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Description

1-Methylcyclohexyl butanoate is an ester compound with the molecular formula C11H20O2. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 1-methylcyclohexanol, making it a part of the larger family of esters that are prevalent in both nature and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-methylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid anhydrides or acid chlorides in place of carboxylic acids can also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohexyl butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Butanoic acid and 1-methylcyclohexanol.

    Reduction: 1-Methylcyclohexanol and butanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of 1-methylcyclohexyl butanoate involves its interaction with various molecular targets. In biological systems, it may modulate enzyme activity or interact with cellular membranes, leading to its observed effects. The ester bond can be hydrolyzed by esterases, releasing the active components, which then exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methylcyclohexyl butanoate stands out due to its unique cyclohexyl structure, which imparts distinct physical and chemical properties compared to linear esters. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications .

Properties

CAS No.

78106-21-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1-methylcyclohexyl) butanoate

InChI

InChI=1S/C11H20O2/c1-3-7-10(12)13-11(2)8-5-4-6-9-11/h3-9H2,1-2H3

InChI Key

UETXBOUPIPLYKW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1(CCCCC1)C

Origin of Product

United States

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